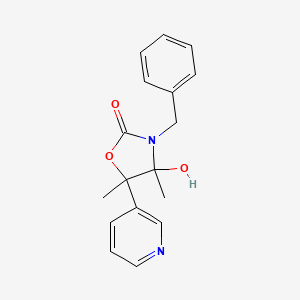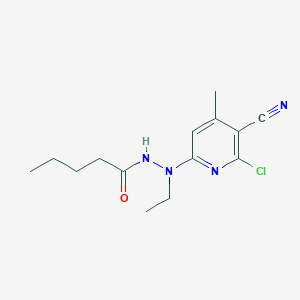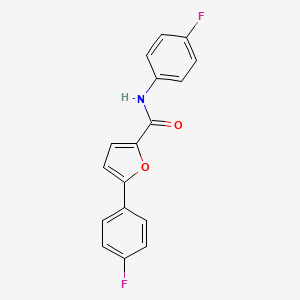
3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyl group, two methyl groups, and a pyridinyl group attached to an oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed by the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Addition of the Pyridinyl Group: The pyridinyl group can be added via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridinyl boronic acid and a suitable palladium catalyst.
Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The benzyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are used in substitution reactions.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the hydroxyl, benzyl, and pyridinyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-2-yl)-1,3-oxazolidin-2-one
- 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-4-yl)-1,3-oxazolidin-2-one
- 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(quinolin-3-yl)-1,3-oxazolidin-2-one
Uniqueness
The unique combination of functional groups in 3-Benzyl-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one imparts specific chemical properties and reactivity that distinguish it from similar compounds. The position of the pyridinyl group (at the 3-position) can influence its electronic and steric properties, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H18N2O3/c1-16(14-9-6-10-18-11-14)17(2,21)19(15(20)22-16)12-13-7-4-3-5-8-13/h3-11,21H,12H2,1-2H3 |
InChI Key |
OQFOSHMOGBSERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)CC2=CC=CC=C2)(C)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11489537.png)
![1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11489540.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489545.png)
![N-(1-naphthylmethyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11489560.png)

![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11489574.png)

![N-[4-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide](/img/structure/B11489581.png)
![ethyl 1-({3'-[4-(benzyloxy)phenyl]-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate](/img/structure/B11489591.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B11489597.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide](/img/structure/B11489601.png)
![6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B11489603.png)
![2-fluoro-N-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11489611.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489620.png)
